molecular formula C11H8O2S B1308331 3-(Thiophen-3-yl)benzoic acid CAS No. 20608-89-3

3-(Thiophen-3-yl)benzoic acid

Cat. No.: B1308331
CAS No.: 20608-89-3
M. Wt: 204.25 g/mol
InChI Key: JYLQNWVVMDHMRQ-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a thiophene ring at the third position Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound

Scientific Research Applications

3-(Thiophen-3-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive thiophene derivatives.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Safety and Hazards

The safety data sheet for 3-(Thiophen-3-yl)benzoic acid suggests ensuring good ventilation at the workplace and preventing the formation of aerosols . It also advises keeping ignition sources away and protecting against electrostatic charges .

Future Directions

Thiophene-based analogs like 3-(Thiophen-3-yl)benzoic acid have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The demand for new materials and new medicines encourages searches for new methods as well as to improve the existing ones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-3-yl)benzoic acid typically involves the following steps:

    Friedel-Crafts Acylation: Thiophene undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-(thiophen-3-yl)benzoyl chloride.

    Hydrolysis: The resulting 3-(thiophen-3-yl)benzoyl chloride is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and greener solvents.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 3-(thiophen-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • 2-(Thiophen-3-yl)benzoic acid
  • 3-(Thiophen-2-yl)benzoic acid

Comparison: 3-(Thiophen-3-yl)benzoic acid is unique due to the position of the thiophene ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different biological activities and physical properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-thiophen-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLQNWVVMDHMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398751
Record name 3-(Thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20608-89-3
Record name 3-(Thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(thiophen-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do these thiophenyl-derivatized nitrobenzoic acid ligands interact with Eu(III) and Tb(III), and what are the downstream effects?

A1: The thiophenyl-derivatized nitrobenzoic acid ligands act as antennas, absorbing energy and transferring it to the Eu(III) and Tb(III) ions. [] This energy transfer process, known as sensitization, results in the characteristic luminescence of these lanthanide ions. [] The efficiency of this energy transfer depends on factors such as the ligand structure, the stability of the metal-ligand complex, and the energy levels involved. []

Q2: What is known about the stability of the complexes formed between the thiophenyl-derivatized nitrobenzoic acid ligands and Eu(III) or Tb(III)?

A2: The research determined the stability constants for the complexes formed between the ligands and both Eu(III) and Tb(III) in solution. [] The stability constants, ranging from log β1 = 2.73-4.30 for Eu(III) and 3.34-4.18 for Tb(III), indicate a moderate to strong interaction between the ligands and the metal ions. [] This stability contributes to the observed efficiency of the sensitization process and the resulting luminescence. []

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